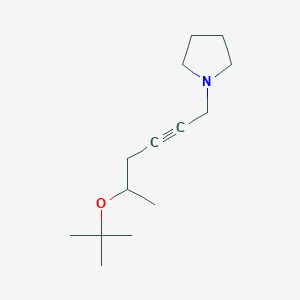
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide
Übersicht
Beschreibung
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, also known as MBPPH, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. In animal studies, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have low toxicity and to be well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is its versatility, as it can be used for a wide range of applications. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can be sensitive to light and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are numerous future directions for the study of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide. One area of research is the development of new synthetic methods for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its derivatives. Another area of research is the exploration of new applications for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, such as in the development of new drugs or materials. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its potential toxicity in vivo.
In conclusion, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is a versatile chemical compound that has been the subject of numerous scientific studies. Its potential applications in various fields, including medicinal chemistry, material science, and environmental science, make it an important target for future research. While there are limitations to working with N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, its versatility and potential make it a valuable tool for scientific exploration.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been investigated for its anticancer, antifungal, and antimicrobial properties. In material science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been used for the synthesis of metal complexes and nanoparticles. In environmental science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been explored for its ability to remove heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-8-15(12-16)13-18-19-17(20)11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDITGKOELFWHS-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3866780.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)
![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)




![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)